molecular formula C14H22ClNO B1394712 4-(2-Propylphenoxy)piperidine hydrochloride CAS No. 1219960-82-3

4-(2-Propylphenoxy)piperidine hydrochloride

Cat. No. B1394712
M. Wt: 255.78 g/mol
InChI Key: BYGHXMQHBMMMRM-UHFFFAOYSA-N
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Description

4-(2-Propylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO . It is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 4-(2-Propylphenoxy)piperidine hydrochloride, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 4-(2-Propylphenoxy)piperidine hydrochloride consists of 14 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The molecular weight of this compound is 255.78 g/mol.


Chemical Reactions Analysis

Piperidines, including 4-(2-Propylphenoxy)piperidine hydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Crystal Structure Analysis

4-Piperidinecarboxylic acid hydrochloride, a related compound to 4-(2-Propylphenoxy)piperidine hydrochloride, has been studied for its crystal and molecular structure. These studies involved single crystal X-ray diffraction and FTIR spectrum analyses, offering insights into the molecular conformation and interactions of similar piperidine compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Neuroprotective Activity

Arylpiperidines, which include variants of 4-(2-Propylphenoxy)piperidine, have been synthesized and evaluated for their neuroprotective activity. One such compound demonstrated significant neuroprotective effects in a middle cerebral artery occlusion model, showcasing potential applications in neurological therapeutics (Annoura et al., 1999).

Synthesis and Reactivity

Research on the synthesis and reactivity of similar piperidine compounds provides valuable information for the development of new chemical entities. Studies have focused on the alkyl-oxygen heterolysis in piperidine derivatives and explored factors influencing carbonium ion generation, which is crucial for understanding the chemical behavior of 4-(2-Propylphenoxy)piperidine hydrochloride (Casy, Beckett, & Armstrong, 1961).

Anticancer Potential

Research has also delved into the synthesis of 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, revealing their significant cytotoxicity toward various cancer cells. This indicates a potential application of 4-(2-Propylphenoxy)piperidine hydrochloride in the development of new anticancer agents (Dimmock et al., 1998).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is crucial in the treatment of conditions like Alzheimer's disease. The activity of these compounds is enhanced by certain modifications, suggesting similar potential for 4-(2-Propylphenoxy)piperidine hydrochloride in treating neurological disorders (Sugimoto et al., 1990).

Receptor Binding Studies

Halogenated 4-(phenoxymethyl)piperidines, similar in structure to 4-(2-Propylphenoxy)piperidine, have been synthesized and evaluated for their binding to σ-1 receptors. This research is vital for understanding the pharmacological potential of piperidine compounds in neuroreceptor modulation (Waterhouse et al., 1997).

NMDA Antagonist Activity

Studies have identified compounds related to 4-(2-Propylphenoxy)piperidine as potent N-methyl-D-aspartate (NMDA) antagonists, suggesting their potential application in neuroprotection and the treatment of neurological disorders (Chenard et al., 1995).

Pharmacological Synthesis

Research on the synthesis of disubstituted piperidines, including studies on piperidine hydrochlorides, contributes to our understanding of the pharmacological properties of these compounds. These studies are essential for developing new therapeutic agents (Bachmann & Jenkins, 1951).

properties

IUPAC Name

4-(2-propylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-5-12-6-3-4-7-14(12)16-13-8-10-15-11-9-13;/h3-4,6-7,13,15H,2,5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHXMQHBMMMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Propylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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